molecular formula C7H4O3 B013469 2H-Furo[2,3-c]pyran-2-one CAS No. 857054-03-6

2H-Furo[2,3-c]pyran-2-one

Cat. No.: B013469
CAS No.: 857054-03-6
M. Wt: 136.10 g/mol
InChI Key: OBHRCUWVUFZNMG-UHFFFAOYSA-N
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Description

2H-Furo[2,3-c]pyran-2-one is a heterocyclic organic compound known for its unique structure and significant biological activity. This compound is a member of the butenolide family and is commonly found in smoke, where it plays a crucial role in promoting seed germination for various plant species . Its ability to stimulate germination has made it a subject of extensive research in the fields of botany and agriculture.

Mechanism of Action

Target of Action

The primary target of 2H-Furo[2,3-c]pyran-2-one, also known as 3-methyl-2H-furo[2,3-c]pyran-2-one or KAR2, is the germination process of a wide range of plant species . It has been identified as a germination stimulant present in smoke .

Mode of Action

The compound interacts with specific receptors on the plasma membrane of plant seeds . This interaction triggers a series of biochemical reactions that promote seed germination . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

It is known that the compound plays a crucial role in promoting seed germination . The compound is believed to trigger a cascade of biochemical reactions that ultimately lead to the activation of genes responsible for germination .

Result of Action

The primary result of the action of this compound is the promotion of seed germination . It has been shown to significantly enhance the germination rate of a wide range of plant species . This suggests that the compound has a profound effect at the molecular and cellular levels, leading to the activation of the germination process.

Action Environment

The action of this compound is influenced by environmental factors. The compound is present in smoke and is released into the environment during forest fires . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, moisture, and the presence of other compounds in the smoke.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[2,3-c]pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carbohydrate substrates such as D-xylose and D-glucuronic acid gamma-lactone. These substrates undergo a series of reactions, including dehydration and cyclization, to form the desired heterocycle .

Industrial Production Methods: Industrial production of this compound often involves high-performance liquid chromatography (HPLC) purification followed by gas chromatography-mass spectrometry (GC-MS) analysis to ensure the purity and concentration of the compound . The process is optimized to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 2H-Furo[2,3-c]pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products: The major products formed from these reactions include various alkyl-substituted derivatives of this compound, which have been shown to retain or enhance the germination-promoting activity of the parent compound .

Scientific Research Applications

2H-Furo[2,3-c]pyran-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

furo[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHRCUWVUFZNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C2C1=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457153
Record name 2H-Furo[2,3-c]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857054-03-6
Record name 2H-Furo[2,3-c]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the methyl substituent in 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikinolide, KAR1)?

A1: The methyl substituent at the C-3 position in KAR1 is crucial for its germination-promoting activity. [] Replacing it with other groups or removing it significantly diminishes its potency.

Q2: Are there any known antagonists of KAR1's germination-promoting activity?

A3: Yes, a related butenolide, 3,4,5-trimethylfuran-2(5H)-one, has been isolated from plant-derived smoke and exhibits germination-inhibiting properties. It can significantly reduce KAR1's effect when applied simultaneously. [] This suggests a potential regulatory mechanism in seed germination influenced by smoke.

Q3: How does 3-methyl-2H-furo[2,3-c]pyran-2-one influence seed germination?

A4: While the precise molecular mechanism remains unclear, research indicates that KAR1 acts, at least partially, through gibberellic acid (GA) signaling pathways. [] KAR1 treatment enhances the expression of GA biosynthesis genes (GA3ox1 and GA3ox2) during seed imbibition, ultimately promoting germination.

Q4: Does KAR1 affect the plant's sensitivity to gibberellic acid?

A5: While KAR1 treatment does not seem to directly impact the sensitivity to exogenous GA, it significantly promotes the expression of GA biosynthetic genes. This suggests a more complex interaction than simply increasing GA sensitivity. []

Q5: Is light required for KAR1 to exert its germination-promoting effect?

A6: Yes, KAR1 stimulation of germination is light-dependent and reversible by far-red light exposure. This suggests an interaction with light-mediated signaling pathways in plants. []

Q6: What is the role of the F-box protein MAX2 in KAR1's mode of action?

A7: In Arabidopsis, KAR1 responses require the F-box protein MAX2. Interestingly, MAX2 is also involved in the strigolactone hormone signaling pathway. This suggests a potential convergence point for KAR1 and strigolactone signaling in regulating plant development, although their specific downstream effects differ. []

Q7: Does 3-methyl-2H-furo[2,3-c]pyran-2-one promote germination in all plant species?

A8: No, while KAR1 is effective on a wide range of species, some fire ephemerals like Tersonia cyathiflora respond to smoke-water but not to KAR1 alone. [, ] This suggests the involvement of other germination stimulants present in smoke.

Q8: Are there alternative smoke-derived compounds that stimulate germination?

A9: Yes, glyceronitrile, another compound found in smoke, promotes germination in specific species like Anigozanthos manglesii that do not respond to KAR1. [, , ] This highlights the complexity of smoke's chemical composition and its diverse effects on different plant species.

Q9: What is the ecological significance of 3,4,5-trimethylfuran-2(5H)-one, the KAR1 antagonist found in smoke?

A10: The presence of both a germination promoter (KAR1) and inhibitor (3,4,5-trimethylfuran-2(5H)-one) suggests a mechanism for fine-tuning germination timing in a post-fire environment. This could prevent premature germination or ensure a staggered germination response among different species. []

Q10: Does 3-methyl-2H-furo[2,3-c]pyran-2-one have any practical applications in agriculture?

A11: KAR1 shows promise as a seed treatment to improve germination rates and seedling vigor in various crop plants, including tomato, maize, and okra. [, , , ]

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